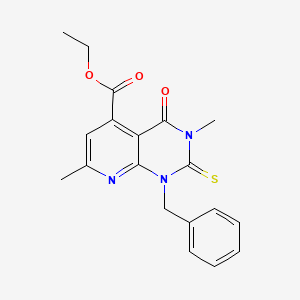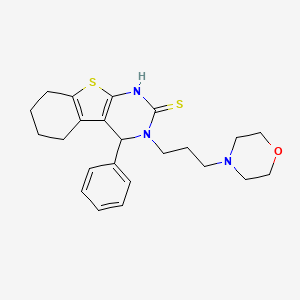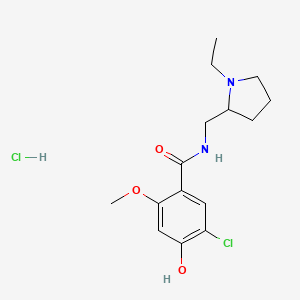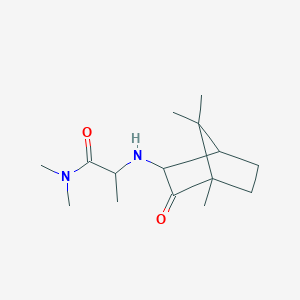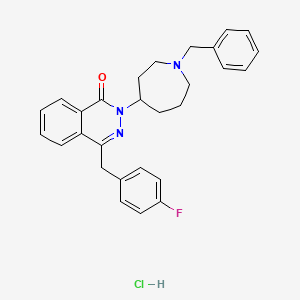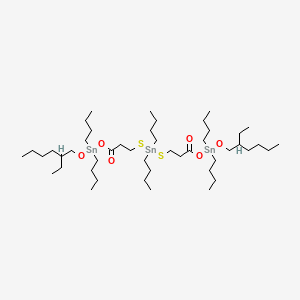
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound with the molecular formula C46H96O6S2Sn3 and a molecular weight of 1165.5 g/mol . This compound is characterized by its unique structure, which includes multiple tin (Sn) atoms, making it a significant subject of study in organometallic chemistry.
准备方法
The synthesis of 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves several steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, temperatures, and solvent use to achieve higher yields and purity.
化学反应分析
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxides of tin and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced tin species.
Substitution: The compound can undergo substitution reactions where ligands attached to the tin atoms are replaced by other ligands.
科学研究应用
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of specialized coatings and materials that require the unique properties imparted by organotin compounds.
作用机制
The mechanism of action of 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The pathways involved often include coordination chemistry mechanisms where the tin atoms act as central coordination points for ligands.
相似化合物的比较
Compared to other organotin compounds, 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its multiple tin atoms and complex structure. Similar compounds include:
Dibutyltin oxide: A simpler organotin compound used in similar catalytic applications.
Tributyltin chloride: Known for its use in marine antifouling paints but with significant environmental concerns.
Tetraethyltin: Used in the semiconductor industry for its ability to form thin films.
属性
CAS 编号 |
84787-80-4 |
|---|---|
分子式 |
C46H96O6S2Sn3 |
分子量 |
1165.5 g/mol |
IUPAC 名称 |
[dibutyl(2-ethylhexoxy)stannyl] 3-[dibutyl-[3-[dibutyl(2-ethylhexoxy)stannyl]oxy-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C4H9.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
InChI 键 |
WCTDFLQCXMYEDC-UHFFFAOYSA-J |
规范 SMILES |
CCCCC(CC)CO[Sn](CCCC)(CCCC)OC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)O[Sn](CCCC)(CCCC)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





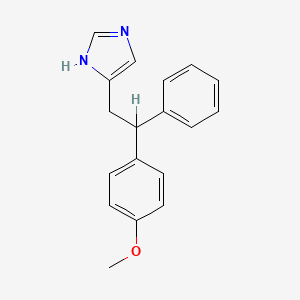
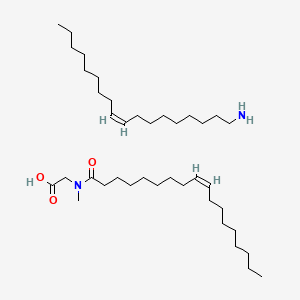
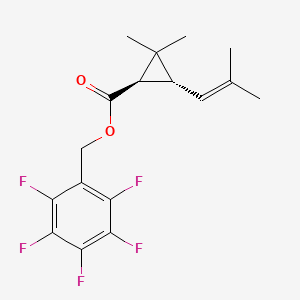
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
